molecular formula C10H7Br B1665260 1-Bromonaphthalene CAS No. 90-11-9

1-Bromonaphthalene

Cat. No.: B1665260
CAS No.: 90-11-9
M. Wt: 207.07 g/mol
InChI Key: DLKQHBOKULLWDQ-UHFFFAOYSA-N
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Description

1-Bromonaphthalene is an organic compound with the molecular formula C₁₀H₇Br. It is one of two isomeric bromonaphthalenes, the other being 2-bromonaphthalene. Under normal conditions, this compound is a colorless liquid. This compound is widely used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

1-Bromonaphthalene is typically synthesized by the bromination of naphthalene. The reaction involves treating naphthalene with bromine in the presence of a solvent such as carbon tetrachloride. The reaction is carried out at a temperature of around 45°C. The chemical equation for this reaction is: [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ] In industrial settings, the preparation method involves adding industrial naphthalene, dichloroethane, and hydrobromic acid into a reaction flask, followed by the dropwise addition of hydrogen peroxide at normal temperature. The reaction is maintained at 40-45°C, and the product is obtained by distillation under reduced pressure .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

1-Bromonaphthalene undergoes nucleophilic aromatic substitution (SNAr) under specific conditions, though its electron-deficient aromatic ring limits reactivity compared to activated substrates. Key examples include:

Cyanide Displacement

Reaction with cyanide ions yields 1-cyanonaphthalene:
C10H7Br+CNC10H7CN+Br\text{C}_{10}\text{H}_7\text{Br} + \text{CN}^- \rightarrow \text{C}_{10}\text{H}_7\text{CN} + \text{Br}^-
This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures .

Thiolate Coupling

Photoinduced reactions with sulfur-centered nucleophiles (e.g., Na₂S) in DMSO produce substituted thioethers via a radical chain mechanism :
C10H7Br+S2hνC10H7SC10H7SMe(after MeI quenching)\text{C}_{10}\text{H}_7\text{Br} + \text{S}^{2-} \xrightarrow{h\nu} \text{C}_{10}\text{H}_7\text{S}^- \rightarrow \text{C}_{10}\text{H}_7\text{SMe} \, (\text{after MeI quenching})
Key Data :

  • Products : 1-(Methylthio)naphthalene (50%), bis(1-naphthyl)sulfide (22%), and naphthalene (9%) .

  • Mechanism : Inhibited by radical scavengers (e.g., di-tert-butylnitroxide), confirming radical intermediates .

Cross-Coupling Reactions

This compound participates in transition-metal-catalyzed couplings, forming biaryl structures:

Reaction Type Conditions Products Yield Ref.
Suzuki-MiyauraPd catalyst, K aryltrifluoroboratesArylnaphthalenes70–90%
Kumada-Tamao-CorriuNi catalyst, PhMgBr1-Phenylnaphthalene85%
Heck CouplingPd(OAc)₂, o-bromobenzeneboronic acidIndeno-annelated PAHs65%

Notes :

  • Suzuki reactions proceed without phosphine ligands, enhancing practicality .

  • Kumada couplings require anhydrous conditions and Grignard reagents .

Grignard Reagent Formation

C10H7Br+MgC10H7MgBr\text{C}_{10}\text{H}_7\text{Br} + \text{Mg} \rightarrow \text{C}_{10}\text{H}_7\text{MgBr}
Used in carbonyl additions to synthesize naphthyl alcohols or ketones .

Lithiation

Reaction with tert-butyllithium generates 1-lithionaphthalene, which can be further lithiated to 1,8-dilithionaphthalene :
C10H7Br+2t-BuLiLi2C10H6\text{C}_{10}\text{H}_7\text{Br} + 2 \, \text{t-BuLi} \rightarrow \text{Li}_2\text{C}_{10}\text{H}_6
Application : Synthesis of peri-naphthalene derivatives .

Radical Reactions

Under photostimulation, this compound engages in electron-transfer-driven substitutions:

Radical Chain Mechanism

Initiation:
\text{C}_{10}\text{H}_7\text{Br} + \text{S}^{2-} \xrightarrow{h\nu} \text{C}_{10}\text{H}_7^\bullet + \text{Br}^- + \text{S}^\bullet^-
Propagation:
C10H7+S2C10H7S\text{C}_{10}\text{H}_7^\bullet + \text{S}^{2-} \rightarrow \text{C}_{10}\text{H}_7\text{S}^-
Rate Constants :

  • Addition of S²⁻ to 1-naphthyl radical: 0.5×109M1s10.5 \times 10^9 \, \text{M}^{-1}\text{s}^{-1} .

Hydrogenolysis

Catalytic hydrogenation (H₂/Pd) removes bromine, yielding naphthalene:
C10H7Br+H2C10H8+HBr\text{C}_{10}\text{H}_7\text{Br} + \text{H}_2 \rightarrow \text{C}_{10}\text{H}_8 + \text{HBr}
Side Note : Reduction competes with substitution in reactions with strong reductants .

Thermochemical Data

Key thermodynamic parameters from NIST :

Reaction ΔrH° (kJ/mol)ΔrG° (kJ/mol)
C10H7Br+H+C10H7Br\text{C}_{10}\text{H}_7\text{Br}^- + \text{H}^+ \rightarrow \text{C}_{10}\text{H}_7\text{Br}1619 ± 151586 ± 15

Scientific Research Applications

Organic Synthesis

1-Bromonaphthalene serves as a versatile building block in organic synthesis . It is used in the preparation of N-aryl imidazoles and diaryl ethers . It can undergo reactions typical of aryl bromides, such as displacement with cyanide to yield the nitrile . It is also used as a raw material in the preparation of synthetic this compound .

Grignard and Organolithium Reagents this compound can form a Grignard reagent and an organolithium compound . 1-Lithionaphthalene can be further lithiated to produce 1,8-dilithionaphthalene, a precursor to peri-naphthalene compounds .

Preparation Method this compound can be synthesized utilizing hydrogen bromide and hydrogen peroxide . The process involves mixing naphthalene flakes, ethylene dichloride, and hydrobromic acid in a four-hole boiling flask, followed by the addition of hydrogen peroxide at a controlled temperature. After the reaction, the product is separated and purified via distillation .

Refractometry

Due to its high refractive index (1.656-1.659 nDn_D), this compound is utilized in refractometry .

Fats this compound is used in the refractometry of fats .

Crystals It is employed to determine the refractive index of crystals .

Microscopy this compound is used as an embedding agent in microscopy . High power objective (100X) of opticmicroscope adopts bromonaphthalene as refracting medium .

Solvent Applications

This compound is a solvent in several applications .

Exfoliation and Dispersion It serves as a solvent for the exfoliation and dispersion of hexabenzocoronene . High quality dispersions of hexabenzocoronene in organic solvents .

Refrigerant this compound can be used as a refrigerant .

Molecular Weight Determination It can also serve as a solvent for molecular weight determination .

Other Uses

Antioxidant Activity this compound is utilized in the preparation of glutathione peroxidase-like antioxidant activity of diaryl diselenides .

Water Content Determination It is used to determine the water content of alcohols .

Mechanism of Action

The mechanism of action of 1-bromonaphthalene primarily involves its reactivity as an aryl bromide. The bromine atom in the compound is susceptible to nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The formation of Grignard reagents and organolithium compounds from this compound allows for the creation of new carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

1-Bromonaphthalene is similar to other halogenated naphthalenes such as 1-chloronaphthalene and 1-fluoronaphthalene. its unique properties, such as its high refractive index and its ability to form Grignard reagents and organolithium compounds, make it particularly valuable in organic synthesis. The following are some similar compounds:

This compound’s versatility and reactivity make it an essential compound in various fields of scientific research and industrial applications.

Biological Activity

1-Bromonaphthalene (C10H7Br) is an aromatic organic compound derived from naphthalene, where one hydrogen atom is replaced by a bromine atom. It is primarily used in organic synthesis and as a solvent. This compound exhibits various biological activities, making it significant in both industrial applications and biochemical research.

Biological Activity Overview

This compound has been studied for its various biological activities, including:

  • Antioxidant Activity : It has been utilized in the preparation of compounds with glutathione peroxidase-like antioxidant activity, particularly in the synthesis of diaryl diselenides, which are known for their antioxidant properties .
  • Antimicrobial Properties : Research indicates that halogenated compounds, including this compound, exhibit antibacterial and antifungal activities. In particular, its derivatives have shown potential against various pathogens .
  • Enzymatic Activity : Studies have highlighted its role in enzymatic reactions, contributing to the understanding of its biochemical interactions .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
AntioxidantUsed in synthesis of antioxidants
AntibacterialExhibits activity against certain bacteria
AntifungalPotential activity against fungal strains
EnzymaticInvolved in enzymatic reactions

Case Study 1: Antioxidant Properties

In a study examining the antioxidant capacity of various compounds, this compound was assessed for its ability to scavenge free radicals. The results indicated that it contributes significantly to the antioxidant activity of diaryl diselenides, suggesting its potential application in therapeutic settings aimed at oxidative stress reduction .

Case Study 2: Antimicrobial Efficacy

A review of halogenated marine natural products highlighted the antimicrobial properties of brominated compounds. Specifically, derivatives of this compound were noted for their effectiveness against E. coli and S. aureus, indicating that modifications to the bromonaphthalene structure can enhance its biological efficacy against harmful microorganisms .

Table 2: Antimicrobial Activity of Brominated Compounds

CompoundPathogen TargetedMinimum Inhibitory Concentration (MIC)Reference
This compound Derivative AE. coli40 µM
This compound Derivative BS. aureus16 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Scavenging : Its ability to neutralize ROS contributes to its antioxidant properties.
  • Disruption of Cell Membranes : The lipophilic nature of bromonaphthalene allows it to integrate into microbial membranes, disrupting their integrity and leading to cell death .
  • Enzyme Inhibition : Certain studies indicate that brominated compounds can inhibit specific enzymes involved in metabolic pathways, further elucidating their potential as therapeutic agents .

Q & A

Q. Basic: What safety protocols are critical when handling 1-Bromonaphthalene in laboratory settings?

This compound requires stringent safety measures due to its dermal and ocular toxicity. Key protocols include:

  • Glove selection : Use nitrile rubber gloves (11–13 mil thickness) for routine handling (breakthrough time: 1 hour) or styrene-butadiene rubber (12–15 mil) for direct chemical contact (breakthrough time: >4 hours) .
  • Respiratory protection : NIOSH-approved respirators with organic vapor cartridges are recommended in spill scenarios, though routine Agilent instrument use minimizes airborne exposure .
  • Ventilation and storage : Ensure adequate fume hood ventilation and store away from ignition sources (flash point: 110°C) .

Q. Basic: What synthetic routes are commonly used to prepare this compound?

This compound is synthesized via electrophilic aromatic substitution (EAS) of naphthalene using bromine (Br₂) under controlled conditions:

  • Catalysts : Iron (Fe) or aluminum chloride (AlCl₃) enhances regioselectivity, favoring the 1-position due to naphthalene’s aromatic stability .
  • Solvents : Carbon tetrachloride (CCl₄) or tetrahydrofuran (THF) are typical, with photolytic activation (250 W lamp) improving yield at 77°C .
  • Byproduct management : Tribromonaphthalenes (e.g., 1,3,5-tribromonaphthalene) may form with excess Br₂, requiring chromatography for purification .

Q. Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

As an aryl bromide, this compound acts as an electrophilic partner in palladium-catalyzed couplings:

  • Conditions : Potassium aryltrifluoroborates, microwave acceleration (e.g., 150°C, 10 min), and ligands like triphenylphosphine (PPh₃) enhance reactivity .
  • Applications : Synthesizes arylnaphthalenes for optoelectronic materials, achieving >80% yield in optimized protocols .

Q. Basic: Why is this compound employed as a contact liquid in refractive index measurements?

Its high refractive index (nD = 1.63) and chemical inertness make it ideal for optical experiments:

  • Methodology : Atago’s DR-M2 Abbe refractometer uses this compound to minimize light scattering at 589 nm, with samples cut to 40 × 8 mm for precision .

Q. Advanced: How do kinetic and thermodynamic factors influence the C–Br bond dissociation in this compound compared to bromobenzene?

Despite similar C–Br bond energies (70.9 kcal/mol), this compound exhibits distinct electron-transfer behavior:

  • Electron affinity : Naphthalene’s electron affinity (0.15 eV) lowers the activation energy for dissociative electron attachment (DEA) compared to benzene, favoring Ar⁺ and Br⁻ formation .
  • Mechanistic implications : DEA dominates in this compound, while bromobenzene may follow associative pathways due to benzene’s negative electron affinity .

Q. Advanced: How can this compound’s room-temperature phosphorescence (RTP) be enhanced for analytical detection?

Synergistic systems with β-cyclodextrin (β-CD) and nonionic surfactants (e.g., Triton X-100) induce RTP via host-guest encapsulation:

  • Mechanism : β-CD’s cavity restricts molecular motion, reducing non-radiative decay, while surfactants stabilize triplet states through micellar shielding .
  • Optimization : pH 7–9 and 10 mM β-CD yield maximum RTP intensity, enabling trace analysis in environmental samples .

Q. Advanced: What challenges arise in controlling polybromination of this compound?

Over-bromination produces mixtures of di- and tribromonaphthalenes, complicating isolation:

  • Regioselectivity : Photobromination at –30°C favors 1,3,5-tribromonaphthalene (91% yield), while Fe-catalyzed reactions at 80°C yield 1,4,6-tribromonaphthalene (43%) .
  • Purification : Silica gel chromatography (petroleum ether:EtOAc = 20:1) separates isomers, validated by ¹³C NMR (δ 148.91 for aromatic carbons) .

Q. Advanced: How is this compound applied in surface energy calculations for materials science?

As a nonpolar contact liquid, it measures surface free energy via the Owens-Wendt equation:

  • Method : Contact angles of this compound, water, and formamide on pyrite quantify dispersive (γ^d) and polar (γ^p) components, critical for tribo-electrification studies .

Q. Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Discrepancies in hepatic/renal effects across studies require:

  • Systematic review : Apply inclusion criteria from toxicological profiles (e.g., species, exposure routes) to filter conflicting data .
  • Meta-analysis : Compare LD₅₀ values from inhalation (rodents) vs. dermal (human cell lines) studies, accounting for metabolic differences .

Q. Advanced: What role does this compound play in studying electron transfer mechanisms?

In tribo-electrification experiments, it acts as a nonpolar reference liquid to isolate electron donation/acceptance tendencies:

  • Pyrite studies : Combined with water/formamide, it quantifies acid-base contributions to surface energy, elucidating charge transfer pathways in mineral interfaces .

Properties

IUPAC Name

1-bromonaphthalene
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InChI

InChI=1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
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InChI Key

DLKQHBOKULLWDQ-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2Br
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H7Br
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DSSTOX Substance ID

DTXSID30861681
Record name Naphthalene, 1-bromo-
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Molecular Weight

207.07 g/mol
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Physical Description

Oily liquid; mp = 0.2-0.7 deg C or 6.2 deg C (depends on form of solid); [Merck Index] Thick colorless liquid with a pungent odor; [Hawley] Light yellow oily liquid; mp = -1 deg C; [MSDSonline]
Record name 1-Bromonaphthalene
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Vapor Pressure

0.00973 [mmHg]
Record name 1-Bromonaphthalene
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CAS No.

90-11-9, 27497-51-4
Record name 1-Bromonaphthalene
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Record name alpha-Bromonaphthalene
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Synthesis routes and methods

Procedure details

4,4'-Biphenylene-bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester): in deviation from the general instructions, 200 mmol (=62.4 g) of 4,4'-dibromobiphenyl were subjected to a Grignard reaction with 600 mmol (=14.6 g) of magnesium filings in 600 ml of tetrahydrofuran under the action of ultrasound (40 kHz), and the product was then reacted with 400 mmol (=122.9 g) of phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride in 700 ml of tetrahydrofuran/heptane=1/6. The Grignard reagent obtained from 82.8 g (400 mmol) of 1-bromonaphthalene was added dropwise to the resulting suspension. The mixture was filtered and the filtrate was concentrated in vacuo to give 175 g of yellow resin having a content of 76% of the above compound 31P-NMR: δ(CDCl103.7 ppm]. Pale yellow crystals of melting point 255° C. crystallized from acetone.
[Compound]
Name
4,4'-Biphenylene bis- (1-naphthyl-phosphinous acid 2,4-di-tert-butylphenyl ester)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.4 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
phosphorous acid 2,4-di-tert-butylphenyl ester-dichloride
Quantity
122.9 g
Type
reactant
Reaction Step Two
Name
tetrahydrofuran heptane
Quantity
700 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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